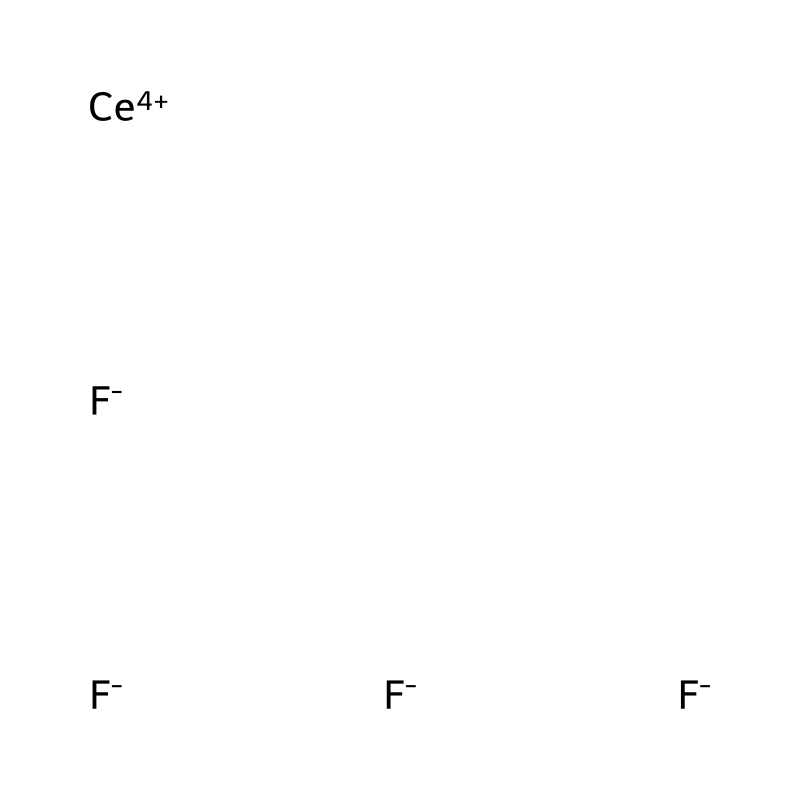Cerium fluoride (CeF4)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Upconversion Luminescence:
CeF4 exhibits upconversion luminescence, meaning it can absorb low-energy photons (like infrared) and emit higher-energy photons (like visible light) []. This property makes it a potential candidate for various applications, such as:
- Biomedical Imaging: Upconversion nanoparticles of CeF4 can be used for bioimaging applications due to their deep tissue penetration and minimal phototoxicity compared to traditional fluorescent dyes [].
- Solar Cells: Doping CeF4 into solar cells could potentially improve their efficiency by converting lower-energy sunlight into usable higher-energy photons [].
Solid-State Ionic Conductors:
CeF4 possesses good ionic conductivity at high temperatures, making it a potential candidate for solid-state electrolytes in various applications, such as:
- Fuel Cells: Solid electrolytes based on CeF4 could be used in solid-state fuel cells, offering advantages like improved safety and efficiency compared to traditional liquid electrolytes [].
- Gas Sensors: The ionic conductivity of CeF4 can be utilized in gas sensors for detecting various gases, such as oxygen and carbon dioxide [].
Fluoride Glasses:
CeF4 can be incorporated into fluoride glasses, which are a type of glass with unique properties compared to traditional silicate glasses. Potential applications of CeF4-doped fluoride glasses include:
- Optical Fibers: Doping fluoride glasses with CeF4 can improve their optical properties, making them potentially useful for various applications like optical communications [].
- Laser Materials: CeF4-doped fluoride glasses can potentially be used as laser materials due to their ability to emit specific wavelengths of light.
Cerium fluoride, with the chemical formula Cerium tetrafluoride, is an inorganic compound composed of cerium and fluorine. It appears as a white crystalline solid that is insoluble in water but can dissolve in acids, forming a monohydrate. The compound exhibits strong oxidizing properties and is notable for its unique crystal structure, which features cerium ions in a square antiprismatic coordination surrounded by fluorine ions .
Cerium tetrafluoride is primarily used in various industrial applications, particularly in the fields of materials science and catalysis. Its properties make it valuable for specific
Cerium fluoride can pose several safety hazards:
- Toxicity: Cerium fluoride is considered moderately toxic upon ingestion or inhalation. It can irritate the respiratory tract and eyes.
- Corrosivity: CeF4 can react with moisture to release hydrofluoric acid, which is corrosive to skin and tissues.
- Fluoride Hazards: Exposure to high fluoride levels from CeF4 can cause dental fluorosis and skeletal problems.
Additionally, cerium tetrafluoride can engage in reactions with other fluoride compounds to form mixed-ligand complexes. For example, it can react with ammonia to produce coordination complexes such as tetraammine tetrafluorido cerium(IV) ammonia .
Cerium tetrafluoride can be synthesized through various methods:
- Direct Fluorination: This involves the reaction of cerium oxide or cerium metal with elemental fluorine gas at elevated temperatures.
- Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to facilitate the reaction of cerium salts with hydrofluoric acid or ammonium fluoride .
- Precipitation from Aqueous Solutions: Cerium salts can be reacted with sodium fluoride or potassium fluoride solutions to precipitate cerium tetrafluoride.
- Thermal Decomposition: The thermal decomposition of certain cerium fluorides under controlled conditions can yield cerium tetrafluoride .
Cerium tetrafluoride has several applications across different fields:
- Catalysis: It serves as a catalyst in various organic reactions, particularly those involving fluorination processes.
- Materials Science: Used in the synthesis of advanced materials, including ceramics and glass.
- Hydrogen Storage: Enhances hydrogen storage capabilities when incorporated into metal hydride systems, improving their efficiency and capacity .
- Optical Coatings: Due to its optical properties, it is utilized in coatings for lenses and other optical devices.
Studies on the interactions of cerium tetrafluoride with other compounds have revealed its ability to form stable complexes with various ligands. These interactions are crucial for understanding its behavior in both industrial processes and potential biological applications. Research indicates that cerium tetrafluoride complexes can exhibit unique stability and reactivity profiles compared to other lanthanide compounds .
Cerium tetrafluoride has several similar compounds within the lanthanide series that exhibit comparable properties but differ in their chemical behavior and applications. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Solubility | Key Properties |
|---|---|---|---|
| Cerium Fluoride | CeF₄ | Insoluble in water | Strong oxidizer; used in catalysis |
| Lanthanum Fluoride | LaF₃ | Insoluble | Used in phosphors; lower oxidation state |
| Neodymium Fluoride | NdF₃ | Insoluble | Magnetic properties; used in lasers |
| Praseodymium Fluoride | PrF₃ | Insoluble | Similar uses as neodymium |
| Yttrium Fluoride | YF₃ | Insoluble | Used in ceramics; exhibits different reactivity |
Cerium tetrafluoride stands out due to its specific oxidation state (cerium(IV)) and its effectiveness as a catalyst in fluorination reactions, which may not be as pronounced in other lanthanide fluorides . Its unique structural characteristics also contribute to its distinct chemical behavior compared to similar compounds.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








